molecular formula C7H8N6O3 B2797926 5-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine nitrate CAS No. 1245569-51-0

5-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine nitrate

Cat. No.: B2797926
CAS No.: 1245569-51-0
M. Wt: 224.18
InChI Key: TUXYBASHCPBQNC-UHFFFAOYSA-N
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Description

5-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine nitrate is a heterocyclic compound that contains both pyridine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine nitrate typically involves the reaction of 2-aminopyridine with a suitable nitrating agent. One common method involves the use of nitric acid in the presence of a catalyst to facilitate the nitration process. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine nitrate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine nitrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(pyridin-2-yl)-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both pyridine and triazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

nitric acid;5-pyridin-2-yl-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5.HNO3/c8-7-10-6(11-12-7)5-3-1-2-4-9-5;2-1(3)4/h1-4H,(H3,8,10,11,12);(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXYBASHCPBQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NN2)N.[N+](=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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